2-(2-(Benzyloxy)phenoxy)-5-bromopyridine
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Overview
Description
2-(2-(Benzyloxy)phenoxy)-5-bromopyridine is an organic compound that belongs to the class of aryloxy pyridines. This compound is characterized by the presence of a benzyloxy group attached to a phenoxy ring, which is further connected to a bromopyridine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)phenoxy)-5-bromopyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzyloxyphenol: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Coupling Reaction: The benzyloxyphenol is then subjected to a coupling reaction with 5-bromopyridine using a suitable catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)phenoxy)-5-bromopyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzaldehyde.
Reduction: Formation of 2-(2-(Benzyloxy)phenoxy)pyridine.
Substitution: Formation of 2-(2-(Benzyloxy)phenoxy)-5-aminopyridine or 2-(2-(Benzyloxy)phenoxy)-5-thiopyridine.
Scientific Research Applications
2-(2-(Benzyloxy)phenoxy)-5-bromopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, adhesives, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)phenoxy)-5-bromopyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The bromopyridine moiety can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Benzyloxy)phenoxy)pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-(2-(Benzyloxy)phenoxy)-5-chloropyridine: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-(2-(Benzyloxy)phenoxy)-5-fluoropyridine: Contains a fluorine atom, which can influence its chemical stability and interaction with biological targets.
Uniqueness
2-(2-(Benzyloxy)phenoxy)-5-bromopyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-(2-phenylmethoxyphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-15-10-11-18(20-12-15)22-17-9-5-4-8-16(17)21-13-14-6-2-1-3-7-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMWOVECIBITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OC3=NC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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